6-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
This compound features a quinazolin-8-one core fused with a [1,3]dioxolo ring, substituted at positions 6 and 7 with a sulfanyl-linked 3-(2-chlorophenyl)-1,2,4-oxadiazole moiety and a furan-2-ylmethyl group, respectively. The 1,2,4-oxadiazole ring is known for enhancing metabolic stability and binding affinity in medicinal compounds, while the 2-chlorophenyl group may influence steric and electronic interactions with biological targets . The furan-2-ylmethyl substituent could modulate solubility and pharmacokinetic properties.
Properties
IUPAC Name |
6-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(furan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O5S/c24-16-6-2-1-5-14(16)21-26-20(33-27-21)11-34-23-25-17-9-19-18(31-12-32-19)8-15(17)22(29)28(23)10-13-4-3-7-30-13/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOKZKAGVQHJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=N3)SCC4=NC(=NO4)C5=CC=CC=C5Cl)CC6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the reaction of 2-chlorobenzohydrazide with a suitable nitrile oxide precursor. This intermediate is then coupled with a furan-2-ylmethyl derivative under specific conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
6-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require strong nucleophiles such as sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various reduced derivatives .
Scientific Research Applications
6-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 6-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Triazoloquinazoline Derivatives () Compounds like 6-cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one share the quinazolinone core but replace the 1,2,4-oxadiazole with a triazole ring. Synthesis routes involve chloroesters or cinnamoyl chloride with potassium iodide catalysis, yielding moderate purity (60-75%) . These derivatives are typically evaluated for anticonvulsant or anticancer activity but lack the furan and dioxolo substituents, which may limit cross-target interactions compared to the target compound.
2.1.2 Oxadiazole-Containing Chromen-2-ones () Compounds such as 3-(4-acetyl-5H-methyl-5-substituted-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones exhibit anticonvulsant activity at 30 mg/kg (e.g., compound 6e). While their chromen-2-one core differs from quinazolinone, the shared 1,3,4-oxadiazole ring and aryl substitutions suggest similar metabolic stability. The absence of a dioxolo ring in these compounds may reduce blood-brain barrier penetration relative to the target compound .
2.1.3 Chlorinated vs. Non-Chlorinated Analogues () In laterally chlorinated Schiff base esters, the addition of a chlorine atom lowers melting points by 15-20°C compared to non-chlorinated homologues, likely due to disrupted crystal packing. For the target compound, the ortho-chlorine on the phenyl group may similarly enhance solubility or alter binding kinetics versus unsubstituted analogues .
Functional Analogues
2.2.1 Proteomic Interaction Profiles ()
The CANDO platform predicts bioactivity via proteomic interaction signatures rather than structural similarity. A compound with overlapping interaction patterns (e.g., dendalone 3-hydroxybutyrate in ) might share off-target effects or therapeutic indications with the target compound, despite differing in chemical structure .
2.2.2 Gene Expression Correlation ()
Structurally similar compounds have a 30% probability of shared bioactivity. The target compound’s furan and dioxolo groups may induce divergent gene expression profiles compared to simpler triazoloquinazolines, underscoring the need for empirical validation .
Data Table: Key Comparative Features
Research Findings and Implications
- Synthesis Challenges : The target compound’s 1,2,4-oxadiazole and dioxolo groups may require multi-step protocols akin to (e.g., sulfanyl linkage via DMF-mediated reactions), but yields could be lower due to steric hindrance from the 2-chlorophenyl group .
- Bioactivity Prediction : Computational tools like SimilarityLab () could identify commercial analogues with shared fragments (e.g., oxadiazole or furan), but QSAR models () may outperform structural similarity in predicting activity .
- Thermal Properties: The chlorine atom likely reduces melting points versus non-chlorinated quinazolinones, improving formulation flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
